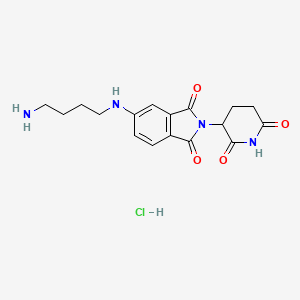

Pomalidomide-5-C4-NH2 (hydrochloride)

Description

Overview of Targeted Protein Degradation (TPD) Modalities in Chemical Biology Research

Targeted protein degradation is an innovative therapeutic modality designed to remove specific proteins from within a cell. medchemexpress.com Unlike traditional inhibitors that merely block the function of a protein, TPD strategies lead to the complete removal of the target protein, offering a more comprehensive and potentially more durable therapeutic effect. This is achieved by co-opting the cell's natural protein degradation pathways, primarily the ubiquitin-proteasome system (UPS). medchemexpress.com

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules at the forefront of TPD research. nih.govresearchgate.net They are engineered with two distinct domains connected by a chemical linker. nih.govresearchgate.net One domain binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. nih.govresearchgate.net This dual binding brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. A polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein disposal machinery. nih.gov An important feature of PROTACs is their catalytic nature; once the target protein is degraded, the PROTAC molecule is released and can engage another target protein, enabling sustained protein degradation with substoichiometric amounts of the degrader. researchgate.net

Molecular Glues and Their Distinctive Mechanisms

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact or interact weakly. nih.gov In the context of TPD, molecular glues typically bind to an E3 ligase, altering its surface to create a new binding site for a "neosubstrate" protein, which is then ubiquitinated and degraded. nih.gov Unlike the modular design of PROTACs, molecular glues are typically discovered through serendipitous screening, and their mechanism of action relies on inducing a specific protein-protein interaction. nih.gov

Historical Context of Pomalidomide (B1683931) and its Derivatives as Cereblon (CRBN) Modulators

The story of pomalidomide is intrinsically linked to the history of thalidomide (B1683933). Thalidomide, initially developed as a sedative, was later found to have immunomodulatory and anti-angiogenic properties, leading to its use in treating multiple myeloma. medchemexpress.comnih.gov However, its severe teratogenic effects spurred the development of analogues with improved safety and efficacy. Pomalidomide emerged as a more potent derivative of thalidomide. medchemexpress.comnih.gov

A pivotal breakthrough came with the identification of Cereblon (CRBN) as the direct protein target of thalidomide and its derivatives, including pomalidomide. nih.govnih.gov CRBN is a substrate receptor of the CUL4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.gov Pomalidomide and other immunomodulatory drugs (IMiDs) bind to CRBN, effectively acting as molecular glues. This binding event alters the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment and subsequent degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells. medchemexpress.comnih.gov This discovery not only elucidated the mechanism of action of these drugs but also established CRBN as a key E3 ligase that could be hijacked for targeted protein degradation.

Rationale for Researching Pomalidomide-5-C4-NH2 (hydrochloride) as a PROTAC Building Block

The well-established interaction between pomalidomide and CRBN made it an attractive E3 ligase ligand for the rational design of PROTACs. nih.gov To be incorporated into a PROTAC, the pomalidomide scaffold needs to be chemically modified with a linker that can be attached to a ligand for the target protein. This has led to the development of various pomalidomide derivatives, including Pomalidomide-5-C4-NH2 (hydrochloride).

The specific design of Pomalidomide-5-C4-NH2 (hydrochloride) incorporates a C4 alkyl amine linker at the 5-position of the pomalidomide phthalimide (B116566) ring. nih.govnih.gov This design is based on several key considerations:

Attachment Point: The 5-position of the phthalimide ring has been identified as a suitable point for linker attachment that generally does not abolish the binding to CRBN. nih.govnih.gov

Linker Composition: The C4 alkyl chain provides a flexible spacer to connect to the target protein ligand. The terminal primary amine (NH2) group serves as a versatile chemical handle for conjugation with various functional groups on the target protein ligand, typically through amide bond formation. tenovapharma.com

Minimizing Off-Target Effects: Research has shown that the substitution pattern on the pomalidomide phthalimide ring can influence the degradation of endogenous zinc finger (ZF) proteins, which is an off-target effect of some pomalidomide-based PROTACs. Functionalization at the C5 position has been explored as a strategy to potentially "bump" the PROTAC away from these off-target proteins, thereby improving the selectivity of the degrader. nih.govnih.gov

Below is a table summarizing the key properties of Pomalidomide-5-C4-NH2 (hydrochloride):

| Property | Value | Source |

| Chemical Formula | C17H21ClN4O4 | tenovapharma.com |

| Molecular Weight | 380.83 g/mol | tenovapharma.com |

| CAS Number | 2162120-73-0 | tenovapharma.com |

| Description | A synthesized E3 ligase ligand-linker conjugate incorporating the Pomalidomide-based cereblon ligand and a linker used in PROTAC technology. | nih.govnih.gov |

| Functional Group for Conjugation | Primary Amine (-NH2) | tenovapharma.com |

Significance of Pomalidomide-5-C4-NH2 (hydrochloride) in Advancing PROTAC Technology

The development and availability of pre-functionalized E3 ligase ligands like Pomalidomide-5-C4-NH2 (hydrochloride) have been instrumental in accelerating PROTAC research. Its significance lies in several key areas:

Facilitating PROTAC Synthesis: By providing a ready-to-use building block with a reactive handle, this compound streamlines the synthesis of novel PROTACs. Researchers can focus on developing ligands for their target proteins of interest and then readily conjugate them to the pomalidomide-linker moiety. tenovapharma.comsigmaaldrich.com

Enabling Structure-Activity Relationship (SAR) Studies: The availability of standardized building blocks allows for systematic investigations into how the linker length, composition, and attachment point affect PROTAC efficacy and selectivity. For instance, researchers have synthesized and evaluated series of PROTACs using different pomalidomide-based linkers to optimize degradation of specific targets. nih.gov A 2022 study detailed the design and synthesis of HDAC8 degraders by linking an inhibitor to pomalidomide, with one compound showing significant and selective degradation of HDAC8. nih.gov

Overcoming Drug Resistance: PROTACs offer a potential strategy to overcome resistance to traditional inhibitors. For example, PROTACs have been developed to degrade Bruton's tyrosine kinase (BTK) harboring resistance mutations. nih.gov The use of pomalidomide-based building blocks is central to the creation of such next-generation therapeutics.

Improving Selectivity and Reducing Off-Target Effects: As mentioned, strategic modification of the pomalidomide core, such as substitution at the C5 position, is a key area of research to minimize the unwanted degradation of other proteins. nih.govnih.gov A 2024 study highlighted that functionalization at the C5 position of the phthalimide ring can lead to reduced off-target degradation of zinc finger proteins and enhanced on-target potency of PROTACs targeting anaplastic lymphoma kinase (ALK). nih.govnih.gov This rational design approach, enabled by building blocks like Pomalidomide-5-C4-NH2, is crucial for developing safer and more effective protein degraders.

The following table presents examples of research findings where pomalidomide-based PROTACs have been utilized:

| Target Protein | PROTAC Characteristics | Key Finding | Source |

| Anaplastic Lymphoma Kinase (ALK) | PROTAC with piperazine (B1678402) and 2,6-diazaspiro[3.3]heptane substitution at the C5 position of pomalidomide. | Reduced off-target zinc finger protein degradation and enhanced on-target potency. | nih.govnih.gov |

| Histone Deacetylase 8 (HDAC8) | PROTAC (ZQ-23) created by tethering an HDAC6/8 dual inhibitor with pomalidomide. | Exhibited significant and selective degradation of HDAC8 with a DC50 of 147 nM and Dmax of 93%. | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | PROTAC (P13I) based on ibrutinib (B1684441) and pomalidomide. | Capable of targeting BTK proteins harboring the C481S resistance mutation. | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H21ClN4O4 |

|---|---|

Molecular Weight |

380.8 g/mol |

IUPAC Name |

5-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C17H20N4O4.ClH/c18-7-1-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23;/h3-4,9,13,19H,1-2,5-8,18H2,(H,20,22,23);1H |

InChI Key |

QQWONGXBSPKDHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN.Cl |

Origin of Product |

United States |

Chemical Synthesis Strategies and Structural Derivatization of Pomalidomide 5 C4 Nh2 Hydrochloride

Synthetic Routes for Pomalidomide (B1683931) Core Compounds

The synthesis of the pomalidomide core is the foundational step in producing derivatives like Pomalidomide-5-C4-NH2 (hydrochloride). Both traditional and modern synthetic methodologies are employed to construct this essential chemical scaffold.

Conventional Multistep Synthetic Methodologies

The conventional synthesis of pomalidomide is a well-established multi-step process. One common route begins with the reaction of a nitro-substituted phthalic acid with 3-amino-piperidine-2,6-dione or its salt in the presence of a coupling agent to form 3-(3-nitrophthalimido)-piperidine-2,6-dione. google.com This intermediate is then subjected to a reduction reaction to yield pomalidomide. google.com Solvents frequently used in this process include nitriles, acid amides, and cyclic ethers. google.com

Another widely documented method involves the condensation of 3-nitrophthalic anhydride (B1165640) with L-glutamine to produce 3-nitro-N-(2,6-dioxo-3-piperidinyl)-phthalimide. google.com This is followed by a reduction of the nitro group to an amine, yielding the final pomalidomide product. google.com This particular pathway is noted for its stable process, simple operation, and high yield and purity, avoiding harsh reaction conditions. google.com

A variety of synthetic routes have been published, often starting from materials like 3-nitrophthalic acid and N-(tert-butoxycarbonyl)-L-glutamine. google.com These methods underscore the iterative refinement of pomalidomide synthesis to improve efficiency and yield. chemicalbook.com

Table 1: Comparison of Conventional Pomalidomide Synthesis Routes

| Starting Materials | Key Intermediates | Final Step | Reference |

|---|---|---|---|

| Nitro-substituted phthalic acid, 3-amino-piperidine-2,6-dione | 3-(3-nitrophthalimido)-piperidine-2,6-dione | Reduction of nitro group | google.com |

| 3-nitrophthalic anhydride, L-glutamine | 3-nitro-N-(2,6-dioxo-3-piperidinyl)-phthalimide | Reduction of nitro group | google.com |

Continuous Flow Synthesis Approaches for Pomalidomide Analogues

Flow chemistry facilitates the telescoping of multiple reaction steps, which minimizes the need for isolating intermediates. nih.gov This approach has been successfully applied to the synthesis of various anticancer drugs, demonstrating its potential for producing libraries of bioactive molecules for clinical screening. vapourtec.comresearchgate.netnih.gov The high concentration of solutions in flow reactors allows for a productivity of several grams per hour. researchgate.net

Functionalization of Pomalidomide at Specific Positions for Linker Attachment

The therapeutic utility of pomalidomide, particularly in the context of PROTACs, hinges on its ability to be functionalized with linkers. This allows it to be tethered to a ligand that binds to a target protein of interest.

Synthesis of Pomalidomide-5-C4-NH2 (hydrochloride) as a Key Intermediate

Pomalidomide-5-C4-NH2 (hydrochloride) is a key intermediate specifically designed for the synthesis of PROTACs. medchemexpress.commedchemexpress.commedchemexpress.eu It is a pomalidomide-based cereblon (CRBN) E3 ligase ligand that is pre-functionalized with a four-carbon (C4) linker terminating in an amine (NH2) group. medchemexpress.commedchemexpress.eu This ready-to-use building block can be directly connected to a protein-targeting ligand to form a heterobifunctional PROTAC molecule. medchemexpress.commedchemexpress.com

The synthesis of such intermediates generally involves the nucleophilic aromatic substitution of a starting material like 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione. nih.gov This fluoro group can be displaced by a nucleophile, in this case, a C4 linker containing a protected amine. Subsequent deprotection yields the terminal amine functionality. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

Strategic Incorporation of Amine Functionalities for Conjugation

The incorporation of an amine functionality is a common strategy in the development of PROTACs, as it provides a convenient handle for conjugation chemistry. Methods for preparing pomalidomide-conjugates often rely on the reactivity of the aromatic amine on the pomalidomide core or the introduction of a linker with a terminal amine. researchgate.netnih.gov

Several synthetic routes are available for creating pomalidomide derivatives suitable for conjugation:

Alkylation of the aromatic amine: This approach can suffer from low nucleophilicity and poor chemoselectivity. nih.govrsc.org

Acylation of the aromatic amine: This method readily provides pomalidomide derivatives. nih.govrsc.org

Nucleophilic aromatic substitution: Using 4-fluorothalidomide as a precursor allows for the introduction of various amine-containing linkers. nih.govresearchgate.net

Recent research has focused on optimizing these conjugation reactions to overcome issues like prolonged reaction times and the formation of byproducts. nih.govnih.govrsc.orgrsc.org Studies have shown that optimizing reaction temperature and the mode of reagent addition can dramatically shorten reaction times to mere minutes. rsc.orgrsc.org It has also been observed that secondary amines often provide greater yields in these coupling reactions compared to primary amines. nih.govrsc.orgnih.gov

Design and Synthesis of Pomalidomide-5-C4-NH2 (hydrochloride)-Based PROTACs

Pomalidomide-5-C4-NH2 (hydrochloride) serves as a crucial building block in the modular synthesis of PROTACs. medchemexpress.com PROTACs are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. jst.go.jpnih.govresearchgate.net They consist of a ligand that binds to a protein of interest, a ligand that recruits an E3 ubiquitin ligase (like pomalidomide for CRBN), and a linker connecting the two. rsc.orgresearchgate.net

The design of pomalidomide-based PROTACs involves linking the pomalidomide moiety to a "warhead" that targets a specific protein for degradation. mdpi.com The linker length and composition are critical variables that can profoundly affect the efficacy of the resulting PROTAC. mdpi.com A variety of linkers, including alkyl chains and polyethylene (B3416737) glycol (PEG) linkers, have been explored. mdpi.com

Researchers have successfully designed and synthesized numerous pomalidomide-based PROTACs targeting a range of proteins implicated in cancer and other diseases. jst.go.jpnih.govnih.govresearchgate.net For instance, PROTACs have been developed to target mTOR, EGFR, and histone deacetylases (HDACs) by conjugating pomalidomide with appropriate inhibitors like MLN0128 or hydroxamic acid derivatives. jst.go.jpnih.govmdpi.com The synthesis typically involves an amide coupling reaction between the amine-functionalized pomalidomide linker (such as Pomalidomide-5-C4-NH2) and a carboxylic acid on the warhead or its linker. researchgate.net

Table 2: Examples of Pomalidomide-Based PROTACs

| Target Protein | E3 Ligase Ligand | Linker Type | Reference |

|---|---|---|---|

| mTOR | Pomalidomide | Various linkage chains | jst.go.jp |

| EGFR | Pomalidomide | Various linkage chains | nih.govnih.gov |

| HDACs | Pomalidomide | Alkyl or PEG linkers, benzyl (B1604629) alcohol linkers | mdpi.com |

Linker Chemistries for Conjugation to Target Protein Ligands

The terminal primary amine of Pomalidomide-5-C4-NH2 (hydrochloride) is a nucleophilic center that readily participates in a variety of chemical reactions, enabling its conjugation to a diverse array of target protein ligands. The choice of conjugation chemistry is critical as the resulting linker must effectively span the distance between the E3 ligase and the target protein without introducing steric hindrance that would disrupt the formation of a functional ternary complex. Two of the most prevalent conjugation strategies are amide bond formation and click chemistry.

Amide Bond Formation: This is one of the most common and robust methods for linking Pomalidomide-5-C4-NH2 to a target protein ligand. Typically, the target protein ligand, or a linker attached to it, will possess a carboxylic acid moiety. In the presence of a suitable coupling agent (e.g., HATU, HOBt, or EDC), the primary amine of the pomalidomide derivative reacts with the carboxylic acid to form a stable amide bond. This chemistry is well-established and generally provides good yields. The resulting amide linkage is also relatively stable in vivo. Researchers have successfully employed this strategy to create potent PROTACs targeting a range of proteins, including the Bruton's tyrosine kinase (BTK) and various bromodomain and extra-terminal domain (BET) proteins. ccspublishing.org.cn

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and orthogonal approach to PROTAC synthesis. glenresearch.com In this strategy, one component (either the pomalidomide derivative or the target protein ligand) is functionalized with an azide (B81097) group, and the other with a terminal alkyne. The reaction, catalyzed by a copper(I) source, rapidly and specifically forms a stable triazole ring, linking the two components. glenresearch.com This method is particularly advantageous due to its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, which minimizes the need for protecting groups. This allows for the rapid assembly of PROTAC libraries from modular components. nih.gov

The following table provides examples of PROTACs synthesized using Pomalidomide-5-C4-NH2 or similar C4-functionalized pomalidomide derivatives, highlighting the diversity of linker chemistries and target proteins.

| Target Protein | Linker Type | Conjugation Chemistry | Resulting PROTAC (Example) | Reference |

| BRD4 | PEG/Alkyl | Amide Bond Formation | A PROTAC with a PEG and alkyl mixed linker | nih.gov |

| EGFR | Heterocyclic | Amide Bond Formation | A PROTAC incorporating a quinoxaline (B1680401) moiety | nih.gov |

| HDAC8 | Alkyl | Amide Bond Formation | ZQ-23 | nih.govresearchgate.net |

| BTK | Alkyl | Amide Bond Formation | A PROTAC with a simple alkyl chain | nih.gov |

| BRD4 | Alkyne | Click Chemistry (CuAAC) | A JQ1-pomalidomide conjugate | nih.gov |

Library Synthesis Approaches for PROTAC Optimization

The efficacy of a PROTAC is highly dependent on the nature of the linker connecting the E3 ligase ligand and the target protein ligand. Factors such as linker length, rigidity, and composition can significantly impact the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation. Therefore, a key strategy in PROTAC development is the synthesis and screening of a library of related PROTACs with systematic variations in the linker. nih.gov

Pomalidomide-5-C4-NH2 (hydrochloride) is an ideal starting point for such library synthesis approaches. By keeping the pomalidomide core and the target protein ligand constant, researchers can rapidly generate a focused library of PROTACs with different linkers. This allows for the systematic exploration of the structure-activity relationship (SAR) of the linker. rsc.orgrsc.orgsemanticscholar.org

For instance, a library could be constructed by reacting Pomalidomide-5-C4-NH2 with a series of dicarboxylic acids of varying alkyl or polyethylene glycol (PEG) chain lengths. This would generate a set of PROTACs where the primary variable is the length of the linker. Subsequent screening of this library for the ability to degrade the target protein can identify an optimal linker length. Further optimization could involve introducing different chemical functionalities into the linker to modulate its solubility, rigidity, and pharmacokinetic properties. One-pot synthesis methodologies have also been developed to accelerate the creation of these libraries, allowing for the rapid generation of diverse PROTAC candidates for screening. semanticscholar.orgresearchgate.net

The table below illustrates findings from studies where libraries of pomalidomide-based PROTACs were synthesized to optimize for degradation potency, demonstrating the critical role of the linker in PROTAC efficacy.

| Target Protein | Linker Variation in Library | Key Finding | Example Degrader (Potency) | Reference |

| BRD4 | Varied length of ethylenedioxy linkers | The length of the ethylenedioxy linker significantly impacted degradation, with shorter linkers being more effective. | B24 (DC50 < 10 nM) | ccspublishing.org.cn |

| H-PGDS | Rigid, linker-less and short linkers | Short and rigid linkers are crucial for potent H-PGDS degradation. | PROTAC1 | nih.gov |

| BRD4 | Varied alkyl and PEG linkers | An optimal linker length exists; both shorter and longer linkers led to decreased potency. | A PROTAC with an optimal length linker showed picomolar IC50. | nih.gov |

| HDAC8 | Varied length of alkyl/ether linkers | A specific linker length and composition led to significant and selective degradation of HDAC8. | ZQ-23 (DC50 = 147 nM) | nih.gov |

| ALK | Introduction of bulky groups at C5 vs. C4 | Substitution at the C5 position of pomalidomide, rather than C4, reduced off-target degradation and enhanced on-target potency. | dALK-7 and dALK-8 | nih.gov |

Molecular and Cellular Mechanisms of Targeted Protein Degradation Mediated by Pomalidomide 5 C4 Nh2 Hydrochloride Based Protacs

Engagement of Cereblon (CRBN) E3 Ubiquitin Ligase by Pomalidomide-5-C4-NH2 (hydrochloride)

The initial and defining step in the action of a pomalidomide-based PROTAC is the high-affinity binding of its pomalidomide (B1683931) component to the CRBN E3 ubiquitin ligase. ashpublications.org This interaction is foundational, as CRBN is the machinery component that will ultimately mark the target protein for destruction. nih.govelsevierpure.com The engagement is a highly specific molecular recognition event that triggers a cascade of downstream cellular processes.

The pomalidomide moiety of the PROTAC binds within a specific, hydrophobic pocket located in the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.govnih.gov This binding event is primarily mediated by the glutarimide (B196013) ring of pomalidomide, which fits snugly into the pocket. nih.govnih.gov

Key features of this interaction include:

The Tri-Tryptophan Pocket: The binding site is famously characterized by a "tri-tryptophan pocket," where the indole (B1671886) rings of three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN) create a hydrophobic environment that accommodates the glutarimide ring. nih.govnih.gov

Hydrogen Bonding: A single hydrogen bond is formed between the glutarimide's NH group and a backbone carbonyl group within the CRBN pocket, contributing to the binding affinity. nih.gov

Solvent-Exposed Phthalimide (B116566) Ring: In contrast to the buried glutarimide ring, the phthalimide portion of pomalidomide remains solvent-exposed. nih.gov This exposure is critical for its function in both molecular glues and PROTACs. The functional groups on this ring, such as the amino group at the C4 position in pomalidomide, alter the surface of CRBN and modulate its ability to recognize and bind to neosubstrates. nih.gov In Pomalidomide-5-C4-NH2, the linker is attached at the C5 position of this ring, extending away from the CRBN surface to engage the target protein. nih.gov

Table 1: Key Molecular Interactions of Pomalidomide with the CRBN Binding Pocket

| Pomalidomide Moiety | CRBN Domain/Residues | Interaction Type | Significance |

|---|---|---|---|

| Glutarimide Ring | Thalidomide-Binding Domain (TBD) | Hydrophobic Interactions | Anchors the molecule within the binding pocket. nih.gov |

| Glutarimide Ring | Tri-Tryptophan Pocket (e.g., Trp380, Trp386, Trp400) | Van der Waals Forces | Creates a specific, high-affinity binding site. nih.gov |

| Glutarimide -NH Group | CRBN Backbone | Hydrogen Bonding | Contributes to binding stability. nih.gov |

| Phthalimide Ring | CRBN Surface | Solvent Exposure | Alters the CRBN surface to recruit neosubstrates and provides an attachment point for the PROTAC linker. nih.govnih.gov |

The binding of the pomalidomide ligand is not a simple lock-and-key event; it is an allosteric trigger that remodels the conformation of CRBN. noaa.gov In its unbound, or apo, state, CRBN exists predominantly in a flexible "open" conformation. biorxiv.orgnih.gov The binding of pomalidomide is both necessary and sufficient to induce a significant structural rearrangement into a more rigid "closed" conformation. noaa.govbiorxiv.org

This conformational shift involves several critical changes:

The thalidomide-binding domain (TBD) moves to become adjacent to the N-terminal Lon protease-like domain. biorxiv.orgnih.gov

A "sensor loop" (residues 341-361), which is disordered in the open state, becomes structured into a β-hairpin that stacks against the bound ligand. ashpublications.org

This rearrangement creates a new, composite "neomorphic" binding surface on CRBN. ashpublications.org This new surface is responsible for recruiting and binding specific target proteins (known as neosubstrates) that would not otherwise interact with CRBN. ashpublications.org

Notably, research has shown that even at saturating concentrations, pomalidomide induces this closed state in only about 20% of CRBN molecules. nih.gov This suggests that the transition from the open to the closed state may be a rate-limiting step in the degradation process, a factor that is being explored to design more efficient next-generation degraders. nih.gov

Ternary Complex Formation in Pomalidomide-5-C4-NH2 (hydrochloride) PROTAC Systems

The defining feature of a PROTAC is its ability to simultaneously bind two proteins, forming a three-part, or ternary, complex. springernature.comdundee.ac.uk In this system, the Pomalidomide-5-C4-NH2-based PROTAC acts as a molecular bridge, bringing a specific target protein into close proximity with the CRBN E3 ligase. elifesciences.org The formation and stability of this ternary complex are paramount to the PROTAC's efficacy. elifesciences.orgnih.gov

Positive Cooperativity (α > 1): This occurs when favorable protein-protein interactions (PPIs) form between the target protein and CRBN at the interface created by the PROTAC. nih.govnih.gov These new interactions make the ternary complex more stable than the individual binary complexes (PROTAC-target and PROTAC-CRBN). Positive cooperativity is a strong indicator of a potent degrader. nih.govresearchgate.net

Negative Cooperativity (α < 1): This arises when the two proteins sterically or electrostatically clash, making the formation of the ternary complex less favorable than the binary interactions. nih.gov While degradation can still occur, it is generally less efficient. nih.gov

Non-cooperative (α = 1): The two proteins bind independently without influencing each other's affinity for the PROTAC.

The linker connecting the pomalidomide moiety to the target-binding ligand is a critical determinant of cooperativity. Its length, rigidity, and attachment point dictate the relative orientation of the two proteins, thereby controlling whether favorable or unfavorable PPIs can form. elifesciences.orgnih.gov

Table 2: Impact of Cooperativity on Ternary Complex Formation

| Cooperativity Value (α) | Definition | Biophysical Implication | Impact on PROTAC Efficacy |

|---|---|---|---|

| α > 1 (Positive) | The ternary complex is more stable than the sum of its parts. | Favorable protein-protein interactions are formed between the target and E3 ligase. nih.govnih.gov | High; correlates with greater degradation potency and efficiency. nih.govresearchgate.net |

| α = 1 (Non-cooperative) | The proteins bind the PROTAC independently. | No significant protein-protein interactions are formed. | Moderate; degradation is possible but may be less efficient. |

| α < 1 (Negative) | The ternary complex is less stable than the sum of its parts. | Steric or electrostatic clashes occur at the protein-protein interface. nih.gov | Low; degradation is often weak or non-existent. nih.gov |

The ultimate success of a PROTAC depends not just on forming a stable ternary complex, but on forming a productive one. A productive complex is one where the geometry correctly orients the target protein relative to the E3 ligase machinery to allow for the efficient transfer of ubiquitin. elifesciences.org

The stability and kinetics of the ternary complex are studied using a variety of biophysical techniques and computational modeling. nih.govspringernature.com

Structural Modeling: Since obtaining crystal structures of ternary complexes is difficult, computational methods like protein-protein docking and molecular dynamics (MD) simulations are essential for predicting their structure. nih.govacs.orgchemrxiv.org These models help rationalize structure-activity relationships and guide the design of linkers that promote stable and productive conformations. chemrxiv.org

Binding Affinity and Kinetics: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure the binding affinities (Kd) of the binary and ternary complexes, which allows for the calculation of cooperativity. springernature.comnih.gov These studies have shown that ternary complex binding affinity and cooperativity correlate well with the potency (DC50) and initial rates of protein degradation. nih.gov A higher affinity and positive cooperativity generally lead to faster and more complete degradation of the target protein.

Ubiquitination Cascade Initiation by Pomalidomide-5-C4-NH2 (hydrochloride) PROTACs

The formation of a productive ternary complex is the catalyst for hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS). researchgate.net The pomalidomide-based PROTAC acts as the critical adaptor, initiating a cascade of enzymatic reactions that culminates in the destruction of the target protein. nih.govcncb.ac.cn

The cascade proceeds through the following steps:

Recruitment of E2 Enzyme: The CRL4^CRBN E3 ligase, now bound to the target protein via the PROTAC, recruits a specific E2 ubiquitin-conjugating enzyme that is charged with an activated ubiquitin molecule. elifesciences.orgnih.gov

Ubiquitin Transfer: The E3 ligase facilitates the transfer of the ubiquitin from the E2 enzyme onto one or more surface-accessible lysine (B10760008) residues on the target protein. elifesciences.org The specific geometry of the ternary complex is crucial for ensuring that a lysine on the target is positioned within the "ubiquitination zone" of the E2 enzyme. elifesciences.org

Polyubiquitination: This process is repeated, adding more ubiquitin molecules to the first one, forming a polyubiquitin (B1169507) chain. researchgate.net Chains linked via lysine 48 (K48) are the canonical signal for proteasomal degradation.

Proteasomal Degradation: The polyubiquitinated target protein is now recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides. researchgate.netnih.gov

Catalytic Cycle: The PROTAC molecule and the CRBN ligase are not consumed in the reaction. After the target is degraded, they are released and can engage another target protein molecule, enabling a single PROTAC molecule to induce the degradation of multiple target proteins. dundee.ac.uk

Table 3: The Ubiquitination Cascade Initiated by a Pomalidomide-based PROTAC

| Step | Description | Key Components |

|---|---|---|

| 1. Ternary Complex Formation | The PROTAC brings the target protein (POI) and CRBN E3 ligase together. | PROTAC, POI, CRBN |

| 2. E2 Enzyme Recruitment | The ternary complex recruits an E2 enzyme carrying activated ubiquitin (Ub). | E2-Ub Conjugate |

| 3. Ubiquitin Transfer | CRBN facilitates the transfer of Ub from E2 to a lysine residue on the POI. | Ubiquitin, Lysine residue |

| 4. Polyubiquitination | Additional Ub molecules are added to form a polyubiquitin chain on the POI. | Polyubiquitin Chain (e.g., K48-linked) |

| 5. Proteasomal Recognition | The polyubiquitinated POI is recognized by the 26S proteasome. | 26S Proteasome |

| 6. Degradation and Recycling | The proteasome degrades the POI. The PROTAC and CRBN are released to start a new cycle. | Peptides, Amino Acids |

Compound Names Mentioned

(S,R,S)-AHPC-amido-C7-acid

(S,R,S)-AHPC-C2-PEG3-BCN

(S,R,S)-AHPC-CO-C9-acid

(S,R,S)-AHPC-Me-C6-NH2

(S,R,S)-AHPC-PEG1-N3

(S,R,S)-AHPC-PEG2-N3

(S,R,S)-AHPC-PEG2-NH2 hydrochloride

(S,R,S)-AHPC-PEG3-N3

(S,R,S)-AHPC-PEG3-NH2 hydrochloride

(S,R,S)-AHPC-PEG4-N3

(S,R,S)-AHPC-PEG4-NH2

(S,R,S)-AHPC-PEG5-COOH

A 410099.1, amine-Boc hydrochloride

Bortezomib

CC-220 (Iberdomide)

CC-885-CH2-PEG1-NH-CH3

Cbl-b-IN-2

Dexamethasone

Iberdomide

Lenalidomide

MC-VC-PABC-amide-PEG1-CH2-CC-885

Melphalan

Pomalidomide

Pomalidomide-5-C4-NH2 (hydrochloride)

VH032-PEG3-acetylene

VH032-PEG5-C6-Cl

VH285-PEG4-C4-Cl

Substrate Recognition and Ubiquitin Transfer

The formation of a stable and productive ternary complex is paramount for effective protein degradation. The Pomalidomide-5-C4-NH2 (hydrochloride) component, particularly its linker, plays a significant role in the geometry and stability of this complex. While crystal structures for PROTACs specifically containing the Pomalidomide-5-C4-NH2 linker are not yet widely available, extensive research on pomalidomide-based PROTACs has elucidated key principles of substrate recognition. The phthalimide ring of pomalidomide is crucial for binding to CRBN, while the linker extends outwards to connect to the target protein ligand. nih.gov

The length and chemical nature of the linker, in this case, a C4-amine linker, are critical determinants of the PROTAC's efficacy. The linker must be of optimal length and flexibility to allow for the simultaneous and favorable binding of both the target protein and CRBN, minimizing steric hindrance and promoting cooperative interactions within the ternary complex. Studies have shown that variations in linker length and composition can significantly impact the degradation efficiency of a PROTAC. explorationpub.com

Once the ternary complex is formed, CRBN, as part of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to accessible lysine residues on the surface of the target protein. The spatial arrangement of the target protein relative to the E2-E3 ligase machinery, dictated by the PROTAC's structure, influences which lysine residues are ubiquitinated and the efficiency of this transfer.

Role of Ubiquitin Chain Topology in Proteasomal Degradation

The ubiquitination of the target protein is not a simple on-off switch but a complex signaling process. The type of ubiquitin chain assembled on the target protein, known as ubiquitin chain topology, is a key determinant of its subsequent fate. For a protein to be recognized and degraded by the 26S proteasome, it is typically tagged with a polyubiquitin chain, most commonly linked through lysine 48 (K48) of the ubiquitin molecule.

While specific studies on the ubiquitin chain topology induced by Pomalidomide-5-C4-NH2 (hydrochloride)-based PROTACs are limited, research on pomalidomide-based PROTACs in general suggests that they effectively promote the formation of K48-linked polyubiquitin chains on their target proteins. This is a hallmark of proteasome-mediated degradation. The formation of these chains signals the cellular machinery to shuttle the tagged protein to the proteasome for destruction. The efficiency of this process is influenced by the rate of polyubiquitination and the stability of the ubiquitin chains.

Downstream Cellular Consequences of Targeted Protein Degradation

The selective removal of a target protein by a Pomalidomide-5-C4-NH2 (hydrochloride)-based PROTAC can have profound effects on cellular function, leading to the modulation of various signaling pathways and ultimately impacting cellular phenotypes.

Modulation of Cellular Pathways and Signaling Networks

By degrading specific protein targets, PROTACs can effectively shut down cellular pathways that are aberrantly activated in disease states. For instance, pomalidomide-based PROTACs have been successfully designed to target and degrade oncoproteins that drive cancer progression.

A notable example is the development of pomalidomide-based PROTACs targeting the B-Raf protein, a key component of the MAPK/ERK signaling pathway that is frequently mutated in cancer. One such PROTAC, compound 2, was shown to accelerate the degradation of B-Raf, which in turn affected the expression of the downstream anti-apoptotic protein Mcl-1. researchgate.net Similarly, pomalidomide-based PROTACs have been engineered to degrade the Epidermal Growth Factor Receptor (EGFR), a critical driver in many cancers. nih.gov A highly potent compound, designated as 16, demonstrated significant cytotoxic activity against various cancer cell lines by effectively degrading EGFR. nih.govsemanticscholar.org

Furthermore, pomalidomide-based PROTACs have been developed to target histone deacetylase 8 (HDAC8), an enzyme implicated in various cancers. The PROTAC ZQ-23 was found to selectively and significantly degrade HDAC8, leading to an increase in the acetylation of its substrate, SMC-3, a key event in modulating gene expression. nih.gov

Impact on Protein Homeostasis and Cellular Phenotypes

The targeted degradation of a specific protein can significantly alter the cellular proteome and induce a range of phenotypic responses, including cell cycle arrest and apoptosis (programmed cell death). The ability of a cell to maintain protein homeostasis, or proteostasis, is critical for its survival, and the forced degradation of a key protein can overwhelm this balance.

In cancer cells, the degradation of oncoproteins by pomalidomide-based PROTACs has been shown to be a potent therapeutic strategy. For example, the B-Raf degrading PROTAC, compound 2, was effective in killing cancer cells by inducing apoptosis. researchgate.net The EGFR-targeting PROTAC, compound 16, also exhibited potent cytotoxic effects and induced apoptosis in multiple cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer). semanticscholar.org In MCF-7 cells, treatment with compound 16 led to a nearly 9-fold increase in cellular apoptosis compared to control cells. semanticscholar.org

The HDAC8 degrader, ZQ-23, demonstrated that the degradation of its target was time-dependent, with maximal degradation achieved at 10 hours, followed by partial recovery within 24 hours, highlighting the dynamic nature of PROTAC-mediated effects on protein homeostasis. nih.gov

The table below summarizes the in vitro activity of selected pomalidomide-based PROTACs, illustrating their impact on cellular phenotypes.

| Compound | Target Protein | Cell Line | Activity | Reference |

| Compound 2 | B-Raf | MCF-7 | Induces apoptosis | researchgate.net |

| Compound 16 | EGFR | MCF-7 | IC50: 3.92 µM; Induces apoptosis | nih.govsemanticscholar.org |

| HepG-2 | IC50: 3.02 µM; Induces apoptosis | nih.govsemanticscholar.org | ||

| HCT-116 | IC50: 3.32 µM; Induces apoptosis | nih.govsemanticscholar.org | ||

| A549 | Potent cytotoxicity | nih.gov | ||

| ZQ-23 | HDAC8 | - | DC50: 147 nM; Dmax: 93% | nih.gov |

Table 1: In Vitro Activity of Selected Pomalidomide-Based PROTACs

IC50: The concentration of a drug that gives half-maximal response. DC50: The concentration of a PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Biological and Functional Assays for Characterizing Pomalidomide 5 C4 Nh2 Hydrochloride in Research

In Vitro Assays for E3 Ligase Binding and Activity

In vitro assays are fundamental for confirming the direct interaction of a pomalidomide-based PROTAC with its intended E3 ligase, Cereblon, and for assessing its impact on the ligase's enzymatic activity.

The initial and most critical step in characterizing a PROTAC containing the Pomalidomide-5-C4-NH2 moiety is to verify its binding to the CRBN E3 ligase. Various biophysical and biochemical techniques can be employed for this purpose.

One common method is the fluorescence-based thermal shift assay . This assay measures the change in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). Pomalidomide (B1683931) and its analogs have been shown to bind to the recombinant human CRBN–DDB1 complex, causing a measurable thermal shift. researchgate.net

Competitive binding assays are also widely used to determine the binding affinity of a test compound. In this setup, a known fluorescently-labeled ligand for CRBN, such as a Cy5-labeled thalidomide (B1683933), is used. amsbio.com The ability of an unlabeled ligand, like a PROTAC derived from Pomalidomide-5-C4-NH2, to displace the fluorescent probe is measured. The concentration of the test compound that displaces 50% of the fluorescent probe (IC50) can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity. Pomalidomide itself has been shown to have a high affinity for CRBN, with reported Ki values in the nanomolar range. nih.gov

Another technique is AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) , a bead-based technology that measures molecular interactions in a microplate format. nih.gov This assay can be configured to detect the binding of a biotinylated CRBN to a tagged substrate in the presence of a pomalidomide-based molecule, providing a quantitative measure of binding. nih.gov

| Compound | Assay Method | Binding Affinity (Ki/KD) | Reference |

|---|---|---|---|

| Pomalidomide | Competitive Titration | ~157 nM | nih.gov |

| Lenalidomide | Competitive Titration | ~178 nM | nih.gov |

| Thalidomide | Competitive Titration | ~250 nM | nih.gov |

Once binding to CRBN is confirmed, it is important to assess how this interaction affects the E3 ligase activity. CRBN, as part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex, can catalyze the transfer of ubiquitin to its substrates. In the absence of a specific substrate, the E3 ligase can catalyze its own ubiquitination, a process known as autoubiquitination.

In vitro autoubiquitination assays are performed by incubating the purified CRL4^CRBN^ complex with E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and ubiquitin. nih.gov The reaction is then stopped, and the ubiquitination of CRBN is detected by Western blotting using an anti-CRBN antibody. A high molecular weight smear or distinct bands above the unmodified CRBN indicate its ubiquitination. nih.gov Studies have shown that CRBN autoubiquitination can persist in the presence of immunomodulatory drugs (IMiDs) like pomalidomide. nih.gov Furthermore, homo-PROTACs, which are bifunctional molecules composed of two pomalidomide ligands connected by a linker, have been designed to induce the self-ubiquitination and degradation of CRBN itself. jove.com

| Component | Function | Typical Detection Method |

|---|---|---|

| Recombinant CRL4CRBN Complex | E3 Ubiquitin Ligase | - |

| E1 Activating Enzyme (e.g., UBA1) | Activates Ubiquitin | - |

| E2 Conjugating Enzyme (e.g., UbcH5a) | Transfers Ubiquitin from E1 to E3 | - |

| Ubiquitin (and/or Biotin-Ubiquitin) | Protein to be conjugated | - |

| ATP | Energy Source | - |

| Test Compound (e.g., Pomalidomide-based PROTAC) | Modulator of E3 Ligase Activity | - |

| Anti-CRBN Antibody | Detects ubiquitinated CRBN | Western Blot |

Cell-Based Assays for Targeted Protein Degradation

Following successful in vitro characterization, the next crucial step is to evaluate the ability of the Pomalidomide-5-C4-NH2-derived PROTAC to induce the degradation of the target protein within a cellular context.

Western blotting is the most common and direct method to quantify the reduction in the levels of a target protein. nih.gov Cells are treated with the PROTAC for a specific duration, after which the cells are lysed, and the total protein is extracted. The proteins are then separated by size using gel electrophoresis, transferred to a membrane, and the target protein is detected using a specific primary antibody. nih.gov A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading between samples. The intensity of the band corresponding to the target protein is then quantified and normalized to the loading control to determine the extent of degradation. Pomalidomide-based PROTACs have been shown to induce significant degradation of various target proteins, with maximal degradation (Dmax) often exceeding 90%. nih.govnih.gov

Immunofluorescence offers a more visual and qualitative assessment of protein degradation. nih.gov Cells are treated with the PROTAC, fixed, and then permeabilized. The target protein is labeled with a specific primary antibody, which is then detected by a fluorescently-labeled secondary antibody. The cells are then imaged using a fluorescence microscope. A decrease in the fluorescence signal in the treated cells compared to the control cells indicates degradation of the target protein. The intrinsic fluorescence of pomalidomide derivatives has also been utilized for high-throughput imaging screens. rsc.org

| Target Protein | PROTAC Concentration | Treatment Time | Degradation (Dmax) | Reference |

|---|---|---|---|---|

| HDAC8 | 147 nM (DC50) | 10 hours | 93% | nih.gov |

| EGFR | 1 µM | 72 hours | 96% | nih.gov |

| c-Myc | 50 nM | 24 hours | 95% | nih.gov |

Reporter gene assays provide a high-throughput method for quantifying protein degradation. In this approach, the target protein or a "degron" sequence sensitive to the degrader is fused to a reporter protein, such as firefly luciferase or a fluorescent protein like enhanced green fluorescent protein (eGFP). nih.govnih.gov The degradation of the fusion protein leads to a decrease in the reporter signal, which can be easily and quantitatively measured.

For instance, a dual-luciferase reporter assay can be used where the target-luciferase fusion is co-expressed with a control Renilla luciferase. The ratio of the two luciferase activities is then used to normalize for transfection efficiency and cell viability. Pomalidomide and its derivatives have been shown to effectively degrade Ikaros in a dual-luciferase reporter assay. nih.gov Similarly, a platform using 14 different zinc-finger (ZF) degrons fused to eGFP has been developed to screen for off-target degradation by pomalidomide analogs and PROTACs. nih.gov

Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of protein expression in individual cells within a heterogeneous population. kcasbio.com Cells are treated with the PROTAC, then fixed, permeabilized, and stained with a fluorescently-labeled antibody specific for the target protein. The fluorescence intensity of thousands of individual cells is then measured as they pass through a laser beam. This provides a distribution of protein expression levels within the cell population and can be used to determine the percentage of cells that have responded to the treatment and the extent of protein degradation. nih.govkcasbio.com Flow cytometry is particularly useful for assessing degradation in specific cell subpopulations and for correlating protein degradation with other cellular phenotypes, such as cell cycle arrest or apoptosis. nih.govkcasbio.com

Functional Cell-Based Assays

Functional cell-based assays are essential to determine the biological effects of a PROTAC synthesized using Pomalidomide-5-C4-NH2 (hydrochloride). These assays measure the downstream consequences of target protein degradation in a cellular context.

These assays are used to assess the impact of a PROTAC on the growth and survival of cancer cells or other disease-relevant cell lines. If the targeted protein is crucial for cell proliferation, its degradation is expected to inhibit cell growth.

Common methods include metabolic assays like the MTT or MTS assay, which measure the metabolic activity of viable cells. nih.gov A decrease in the colored formazan (B1609692) product indicates a reduction in cell viability. Another approach is ATP-based luminescence assays, where the amount of light produced is proportional to the number of living cells.

Table 1: Representative Data from a Cellular Viability Assay (MTT) This table illustrates the type of data generated when testing a hypothetical PROTAC ("PROTAC-X") constructed with Pomalidomide-5-C4-NH2 (hydrochloride) on a cancer cell line.

| Concentration of PROTAC-X (nM) | % Cell Viability (relative to control) |

| 0.1 | 98.2% |

| 1 | 85.5% |

| 10 | 52.1% |

| 100 | 15.8% |

| 1000 | 5.3% |

If the degradation of the target protein is intended to trigger programmed cell death (apoptosis), specific assays are employed to measure this effect. These studies confirm that the PROTAC is not just stopping cell growth but is actively killing the target cells.

Methods for detecting apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, indicating late-stage apoptosis or necrosis. Another common method is the measurement of caspase enzyme activity (e.g., Caspase-3/7), which are key executioners of the apoptotic pathway.

The pomalidomide component of Pomalidomide-5-C4-NH2 (hydrochloride) is known to have immunomodulatory effects, such as enhancing T-cell and Natural Killer (NK) cell activity. While the primary goal of the PROTAC is to degrade a specific target, it is also important to assess if the pomalidomide moiety retains any immunomodulatory functions.

These effects can be measured in co-culture systems. For instance, cancer cells treated with the PROTAC can be co-cultured with immune cells like T-cells. An increase in T-cell proliferation or cytokine production (e.g., Interleukin-2) would indicate immunomodulatory activity.

To understand the broader cellular response to the degradation of a target protein, researchers utilize gene expression profiling and proteomic analysis. These techniques provide a global view of changes in a cell's RNA and protein landscape.

Gene Expression Profiling: Techniques like RNA-sequencing (RNA-Seq) or microarray analysis can identify changes in gene transcription that occur as a result of the target protein's absence.

Proteomic Analysis: Methods such as mass spectrometry-based proteomics can confirm the specific degradation of the target protein and identify any off-target protein degradation or compensatory changes in other protein levels. This is crucial for assessing the selectivity of the PROTAC.

Table 2: Example Output from a Targeted Proteomic Analysis This table shows hypothetical data confirming the selective degradation of a target protein by "PROTAC-X" without affecting the Cereblon (CRBN) E3 ligase itself.

| Treatment | Target Protein Level (relative to control) | CRBN Level (relative to control) |

| Vehicle (Control) | 100% | 100% |

| PROTAC-X (100 nM) | 8% | 99% |

In Vitro Enzyme Activity Studies (e.g., Cytochrome P450 Metabolism if related to academic mechanistic studies, not clinical PK)

While not a primary focus for a research tool compound, understanding the metabolic stability of the pomalidomide moiety can be relevant in academic studies. In vitro studies with liver microsomes, which contain Cytochrome P450 (CYP450) enzymes, can provide insights into how the pomalidomide part of a PROTAC might be metabolized.

Studies on pomalidomide itself have shown that its oxidative metabolism is primarily mediated by CYP1A2 and CYP3A4. Similar in vitro assays could be run on a new PROTAC to see if the addition of the linker and target protein binder alters this metabolic profile. This is typically done by incubating the compound with human liver microsomes and analyzing the rate of its disappearance over time.

Structure Activity Relationship Sar Studies of Pomalidomide 5 C4 Nh2 Hydrochloride Derivatives in Protac Design

Impact of Linker Length and Composition on PROTAC Efficacy

The linker connecting the pomalidomide (B1683931) moiety to the warhead is more than a simple spacer; its length and chemical makeup are determinant factors in the stability and activity of the resulting PROTAC. It governs the molecule's physicochemical properties, such as solubility and cell permeability, and dictates the spatial orientation between the E3 ligase and the target protein, which is crucial for efficient ternary complex formation. arxiv.org

The two most common types of flexible linkers used in PROTAC design are aliphatic (alkyl-based) and polyethylene (B3416737) glycol (PEG)-based chains. Each presents a distinct set of advantages and disadvantages that impact PROTAC performance. nih.govprecisepeg.com

Aliphatic Linkers: These linkers, typically composed of saturated or unsaturated alkyl chains, are noted for their chemical stability and straightforward synthesis. nih.govprecisepeg.com However, they are generally hydrophobic, which can decrease the aqueous solubility of the PROTAC and potentially hinder cellular uptake. precisepeg.com

The flexibility of the linker is a double-edged sword. A flexible linker can allow the PROTAC to adopt multiple conformations, facilitating the optimal positioning of the POI and E3 ligase for ternary complex formation. arxiv.org However, excessive flexibility can also be detrimental. In contrast, incorporating rigid elements, such as cycloalkane structures (e.g., piperazine (B1678402), piperidine), into a linker can improve the PROTAC's metabolic stability and pre-organize the molecule into a conformation favorable for binding, potentially enhancing the stability of the ternary complex. precisepeg.com

| Linker Type | Advantages | Disadvantages | Primary Impact on PROTACs |

|---|---|---|---|

| Aliphatic (Alkyl-based) | - High chemical stability

| - Hydrophobic, may limit aqueous solubility

| Provides structural simplicity and stability. nih.govprecisepeg.com |

| PEGylated (PEG-based) | - Hydrophilic, improves water solubility

| - Potentially lower metabolic stability

| Enhances solubility and physiological compatibility. nih.govprecisepeg.com |

The "C4" in Pomalidomide-5-C4-NH2 refers to a four-carbon butyl chain. The length of this linker is a critical parameter that must be optimized for each specific target protein. There is no universally optimal linker length; it must be empirically determined. nih.gov Studies have shown that even minor changes in linker length can have a profound impact on degradation efficacy.

For instance, research on estrogen receptor (ER)-α targeting PROTACs demonstrated a significant correlation between chain length and efficacy, with a 16-atom linker proving optimal in that specific system. nih.govsigmaaldrich.com In another study developing degraders for the p300 protein, a general trend was observed where PROTACs with longer linkers were more effective. scholaris.ca Conversely, for degrading Bruton's tyrosine kinase (BTK), shortening the linker was found to improve degradation potency in some instances. This highlights that the optimal length is context-dependent, relying on the specific topology of the ternary complex being formed. The four-carbon linker of Pomalidomide-5-C4-NH2 represents one specific length in a spectrum that researchers must explore to identify the most potent degrader for a given target.

| Target Protein | PROTAC System | Finding on Linker Length | Reference |

|---|---|---|---|

| Estrogen Receptor (ER)-α | ER-α ligand linked to a pentapeptide VHL ligand | A 16-atom chain length was found to be optimal for degradation. | nih.gov |

| p300 | A-485 ligand linked to pomalidomide | A general trend showed that longer linkers resulted in more effective degradation. | scholaris.ca |

| CDK4/6 | Palbociclib linked to pomalidomide | Variation in linker length and composition led to differing selectivity for CDK4/6 versus off-target degradation. | researchgate.net |

| HDAC8 | HDAC6/8 inhibitor linked to pomalidomide | A PROTAC with a specific linker length (ZQ-23) showed significant and selective degradation of HDAC8. | nih.gov |

Positional Effects of Linker Attachment on the Pomalidomide Core

The point at which the linker is attached to the pomalidomide phthalimide (B116566) ring is a critical decision in PROTAC design. The two primary positions explored are C4 and C5. This choice can dramatically influence not only the degradation potency but also the selectivity profile of the resulting PROTAC. nih.govnih.gov

The phthalimide ring of pomalidomide is involved in interactions with neosubstrates, particularly zinc-finger (ZF) proteins, which can lead to their unintended, or "off-target," degradation. nih.govresearchgate.net The position of the linker exit vector plays a key role in modulating these interactions.

Recent studies have systematically compared the effects of attaching linkers at the C4 versus the C5 position. A significant finding is that placing modifications or linker attachments at the C5 position tends to reduce the off-target degradation of ZF proteins when compared to identical modifications at the C4 position. nih.govbiorxiv.org This is believed to be due to C5 modifications creating a steric clash that disrupts the formation of the ternary complex with endogenous ZF proteins, without compromising the necessary interaction with CRBN for degrading the intended target protein. nih.gov This strategic placement can therefore lead to PROTACs with both enhanced on-target potency and a cleaner off-target profile. researchgate.netnih.govnih.gov

For example, in a study developing a Bruton's tyrosine kinase (BTK)-targeting PROTAC, the C5-substituted derivative (MT-809) showed significantly higher degradation activity (DC₅₀ = 11.6 nM) compared to its C4-substituted counterpart (MT-541, DC₅₀ = 90.1 nM), despite using the same linker. nih.gov

| Attachment Site | Key Characteristics & Findings | Reference |

|---|---|---|

| C4 Position | - Common attachment point for early-generation PROTACs.

| nih.govbiorxiv.org |

| C5 Position | - Reduces off-target ZF protein degradation compared to C4.

| nih.govnih.govresearchgate.netnih.gov |

The terminal primary amine (-NH2) group on the C4 linker of Pomalidomide-5-C4-NH2 is its reactive handle. This functional group is essential for covalently attaching the entire pomalidomide-linker unit to the warhead ligand, thus completing the synthesis of the heterobifunctional PROTAC molecule. explorationpub.comnih.gov

The most common synthetic strategy for this conjugation is a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the primary amine of a linker (like the one in Pomalidomide-5-C4-NH2) displaces a fluorine atom on a 4-fluoro-thalidomide precursor to form the C-N bond at the desired position on the phthalimide ring. nih.govrsc.org Alternatively, if the warhead contains a carboxylic acid, the terminal amine can form a stable amide bond through a standard coupling reaction. nih.gov The reactivity of the amine is important; studies have shown that secondary amines often provide better yields in SNAr reactions compared to primary amines, a factor that can be exploited in synthetic design. rsc.org

Influence of Pomalidomide-5-C4-NH2 (hydrochloride) Stereochemistry on Degradation

Pomalidomide is a chiral molecule, existing as a racemic mixture of (S) and (R) enantiomers. The biological activity of pomalidomide and its derivatives is highly dependent on their stereochemistry. The (S)-enantiomer is the eutomer, meaning it is the form responsible for binding to Cereblon and inducing the degradation of neosubstrates. nih.gov The glutarimide (B196013) ring of pomalidomide is deeply buried within a binding pocket on CRBN, and only the (S)-conformation can achieve the necessary interactions for stable binding. nih.gov

This principle extends directly to PROTACs that use pomalidomide as their CRBN ligand. For a PROTAC constructed using Pomalidomide-5-C4-NH2 to be active, the pomalidomide portion must be in the (S)-configuration. The (R)-enantiomer is inactive as it does not effectively bind to CRBN and therefore cannot induce the formation of a productive ternary complex. Consequently, the stereochemical purity of the pomalidomide building block is a critical quality attribute that directly impacts the degradation potency of the final PROTAC.

Computational Approaches to PROTAC SAR

The development of effective Proteolysis Targeting Chimeras (PROTACs) is a complex process that relies heavily on understanding the intricate structure-activity relationships (SAR) governing their function. Computational modeling has emerged as an indispensable tool in this endeavor, providing insights that guide the rational design of these heterobifunctional molecules. For PROTACs derived from Pomalidomide-5-C4-NH2 (hydrochloride), which utilizes a pomalidomide warhead to recruit the Cereblon (CRBN) E3 ligase, computational methods are crucial for optimizing the linker and the target-binding ligand to achieve potent and selective protein degradation. These approaches allow for the prediction of ternary complex formation, the assessment of complex stability, and the correlation of structural features with degradation activity, thereby accelerating the design-build-test-analyze cycle.

Molecular Docking and Dynamics Simulations for Ternary Complex Prediction

The cornerstone of a PROTAC's mechanism of action is the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. elifesciences.org The geometry and intermolecular interactions within this complex are paramount for efficient ubiquitination of the target protein. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these critical ternary structures. nih.gov

Molecular docking is employed to predict the preferred orientation of the PROTAC within the binding sites of both the target protein and the E3 ligase, and to model the protein-protein interface of the resulting ternary complex. scienceopen.com For instance, in the design of novel pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), molecular docking is used to evaluate how different linkers and warheads affect the binding affinity to both wild-type and mutant forms of EGFR, as well as to CRBN. nih.gov The process often involves protein-protein docking to generate initial complex conformations, followed by docking the PROTAC into the interface to identify favorable interactions. nih.gov

One study focused on designing new EGFR-targeting PROTACs using a pomalidomide core, similar to what would be derived from Pomalidomide-5-C4-NH2. nih.gov Researchers used the Molecular Operating Environment (MOE) software to dock the designed PROTACs into the ATP-binding sites of both wild-type EGFR (EGFRWT) and a mutant form (EGFRT790M). The binding free energies (S-scores) and the interactions with key amino acid residues were calculated to predict the binding affinity. The results from these docking studies guided the selection of candidates for synthesis and biological evaluation. nih.gov

| Compound | Target | Docking Score (kcal/mol) | Key Interactions |

| Compound 16 | EGFRWT | -10.45 | H-bond with Met793 |

| Compound 16 | EGFRT790M | -9.87 | H-bond with Asp855 |

| Erlotinib | EGFRWT | -9.56 | H-bond with Met793 |

This interactive table presents molecular docking results for a designed pomalidomide-based PROTAC (Compound 16) against wild-type and mutant EGFR, compared to the known inhibitor Erlotinib. The data is sourced from a study on designing novel EGFR-targeting PROTACs. nih.gov

Following docking, molecular dynamics (MD) simulations are used to assess the stability and dynamics of the predicted ternary complexes over time. elifesciences.org MD simulations provide a more realistic representation of the system in a solvated environment, allowing researchers to observe the flexibility of the linker and the subtle conformational changes in the proteins upon complex formation. acs.org These simulations are critical for understanding why some PROTACs with similar binding affinities exhibit vastly different degradation efficiencies.

A key research effort investigated the SAR of PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS), comparing derivatives with linkers attached to the C4 versus the C5 position of the pomalidomide ring. nih.gov While both C4 and C5-substituted PROTACs formed active ternary complexes, one of the C4-substituted versions showed slightly lower degradation activity. MD simulations suggested that this decrease in activity could be attributed to a lower stability of the CRBN-PROTAC-H-PGDS ternary complex. nih.gov The simulations can reveal crucial information about the residence time of the complex, the strain on the linker, and the solvent-accessible surface area, all of which can influence the efficiency of the ubiquitination process. By analyzing the trajectory of the simulation, scientists can calculate metrics like the root-mean-square deviation (RMSD) to quantify the stability of the complex.

| PROTAC Derivative | Linker Position | Relative Activity | MD Simulation Insights |

| PROTAC1 | C4 | High | Stable Ternary Complex |

| PROTAC2 | C5 | High | Stable Ternary Complex |

| PROTAC3 | C4 | Slightly Lower | Lower Stability of Ternary Complex |

This interactive table summarizes findings from a study comparing C4- and C5-pomalidomide-based PROTACs, highlighting how molecular dynamics simulations helped explain observed differences in biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Potency

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced computational strategy that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of PROTACs, QSAR models can be developed to predict degradation potency (e.g., DC₅₀ values) based on calculated molecular descriptors of the PROTACs. These descriptors can encode a wide range of information, including physicochemical properties, topological features, and 3D conformational properties.

While comprehensive QSAR models for pomalidomide-based PROTACs are still emerging due to the complexity of the degradation process and the need for large, high-quality datasets, the foundational principles are well-established. The development of a QSAR model for PROTACs derived from Pomalidomide-5-C4-NH2 would involve several key steps:

Data Set Assembly: A series of PROTACs with varying linkers and/or target-binding warheads would be synthesized and tested for their ability to degrade a specific target protein. This would generate the necessary biological activity data (e.g., DC₅₀, Dₘₐₓ).

Descriptor Calculation: For each PROTAC in the series, a set of numerical descriptors would be calculated using specialized software. These can include properties like molecular weight, logP, number of rotatable bonds, polar surface area, and more complex 3D descriptors derived from conformational analysis.

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), a mathematical equation is generated that links the descriptors to the observed degradation activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Once validated, a QSAR model can be a powerful predictive tool. It can be used to screen virtual libraries of yet-to-be-synthesized PROTACs, prioritizing those with the highest predicted potency. This can significantly reduce the time and resources spent on synthesizing and testing less promising compounds. Furthermore, the descriptors that are found to be most important in the QSAR model can provide valuable insights into the key structural features that drive potent degradation, thus guiding future design efforts.

Advanced Methodologies and Technologies Utilizing Pomalidomide 5 C4 Nh2 Hydrochloride

High-Throughput Screening (HTS) for Novel Target Ligands in PROTACs

The modular nature of PROTACs makes them highly amenable to high-throughput screening (HTS) for the discovery of novel degraders. Pomalidomide-5-C4-NH2 (hydrochloride) and similar pre-functionalized linkers are instrumental in this process, enabling the rapid parallel synthesis of large PROTAC libraries. nih.gov Researchers can take a known ligand for a POI and conjugate it with an array of E3 ligase linkers, or conversely, take the Pomalidomide-5-C4-NH2 (hydrochloride) building block and react it with a library of potential POI ligands. nih.gov

This strategy accelerates the exploration of the structure-activity relationship (SAR), where factors like linker length, composition, and attachment point are systematically varied to identify the most effective degrader. scholaris.caresearchgate.net The goal is to find the optimal combination that facilitates the formation of a stable and productive ternary complex between the POI, the PROTAC, and the CRBN E3 ligase, leading to efficient ubiquitination and degradation. nih.gov This approach has been successfully used to develop potent degraders for a range of challenging protein targets.

Table 1: Examples of Protein Targets Addressed by Pomalidomide-Based PROTACs in Screening Campaigns

| Target Protein | Therapeutic Area | Research Finding |

| HDAC8 | Cancer | A series of PROTACs was synthesized by linking an HDAC6/8 inhibitor with pomalidomide (B1683931). Compound ZQ-23 was identified as a selective and potent HDAC8 degrader. nih.gov |

| p300 | Cancer | A library of conjugates between the p300 ligand A-485 and pomalidomide derivatives was created, revealing that PROTACs with longer linkers were generally more effective degraders. scholaris.ca |

| Anaplastic Lymphoma Kinase (ALK) | Cancer | PROTACs were designed by conjugating the ALK inhibitor LDK378 with CRBN ligands, resulting in potent degraders with significant anticancer effects in vitro and in vivo. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Novel pomalidomide-based PROTACs were designed to target both wild-type and mutant EGFR, with several compounds showing greater potency than the parent inhibitor, erlotinib. nih.gov |

Affinity Proteomics and Chemoproteomics for Target Deconvolution

While HTS is powerful for discovering active PROTACs, identifying the full spectrum of their cellular interactions is crucial. Affinity proteomics and chemoproteomics are indispensable technologies for the deconvolution of both on-target and off-target effects. researchgate.net In this context, a PROTAC synthesized from Pomalidomide-5-C4-NH2 (hydrochloride) can be immobilized on a solid support (e.g., beads) to create an "affinity matrix."

This matrix is then incubated with cell lysates. Proteins that bind to the PROTAC are "pulled down" and subsequently identified and quantified using high-resolution mass spectrometry. cornell.edu To distinguish specific binders from non-specific ones, a competition experiment is typically performed where the lysate is co-incubated with an excess of the free, non-immobilized PROTAC. Specific target proteins will be outcompeted and show reduced binding to the matrix, allowing for their confident identification. This unbiased approach is critical for validating the intended POI and uncovering potential off-targets that could lead to unexpected biological effects or toxicity. cornell.eduresearchgate.net

Table 2: General Workflow for Chemoproteomic Target Deconvolution of a Pomalidomide-Based PROTAC

| Step | Description | Rationale |

| 1. Probe Synthesis | The Pomalidomide-5-C4-NH2 (hydrochloride)-derived PROTAC is functionalized with a reactive handle and immobilized on a solid support (e.g., agarose (B213101) or magnetic beads). | Creates a "bait" to capture interacting proteins from a complex biological sample. |

| 2. Affinity Pulldown | The immobilized PROTAC probe is incubated with cell or tissue lysates to allow for protein binding. | Enriches for proteins that interact with the PROTAC, including the intended target and potential off-targets. |

| 3. Competition Binding | A parallel experiment is run where the lysate is pre-incubated with an excess of the free, soluble PROTAC before adding the immobilized probe. | Differentiates specific, high-affinity binders (which are competed off) from non-specific background proteins. |

| 4. Protein Elution & Digestion | Bound proteins are washed to remove non-specific binders, then eluted from the beads and digested into smaller peptides. | Prepares the protein sample for mass spectrometry analysis. |

| 5. Mass Spectrometry (LC-MS/MS) | The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the captured proteins. | Provides a comprehensive profile of the proteins that interact with the PROTAC. |

| 6. Data Analysis | Protein abundance in the control vs. competition samples is compared to identify proteins that show significant, dose-dependent reduction in binding. | Confirms the intended target and reveals potential off-targets for further investigation. |

Advanced Imaging Techniques for Visualizing Protein Degradation in Cells

Visualizing the direct consequence of PROTAC action—the disappearance of a target protein within a cell—provides compelling evidence of its efficacy. Advanced imaging techniques offer a powerful means to observe and quantify this process in real-time and with spatial resolution.

Some pomalidomide derivatives have been shown to possess intrinsic fluorescent properties, emitting visible light upon excitation, which can be harnessed for fluorescence microscopy. scholaris.ca Alternatively, a fluorescent dye can be conjugated to the PROTAC structure, allowing for direct visualization of its cellular uptake and localization. A more common and robust approach involves tagging the POI itself with a fluorescent protein, such as Green Fluorescent Protein (GFP). Cells expressing the GFP-POI fusion protein can then be treated with a pomalidomide-based PROTAC, and the degradation of the target can be monitored by the loss of GFP signal. High-content imaging platforms can automate this process, enabling the screening of entire PROTAC libraries and the generation of quantitative data on degradation kinetics and potency. nih.gov

Table 3: Imaging Methodologies for Assessing Pomalidomide-PROTAC Activity

| Technique | Principle | Application in PROTAC Research |

| High-Content Imaging of Fluorescent Reporters | The target protein is fused to a fluorescent protein (e.g., GFP). Cells are treated with PROTACs, and automated microscopy quantifies the fluorescence intensity over time. | Allows for high-throughput screening of PROTAC libraries to measure dose-response and degradation kinetics (DC50, Dmax). Used to assess off-target degradation against a panel of fluorescently tagged zinc-finger proteins. nih.gov |

| Intrinsic Fluorescence Microscopy | Pomalidomide and some of its derivatives exhibit inherent fluorescence that can be visualized directly. scholaris.ca | Can be used to study the cellular uptake and distribution of the PROTAC itself, providing insights into its pharmacokinetic properties at a subcellular level. scholaris.ca |